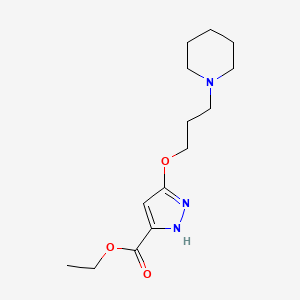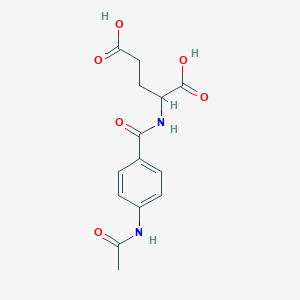
4-Acetamidobenzoyl)glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an acetamidobenzoyl group attached to the glutamic acid backbone. It is a derivative of glutamic acid, which is an important amino acid involved in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidobenzoyl)glutamic Acid typically involves the reaction of 4-acetamidobenzoic acid with L-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and protecting groups to facilitate the reaction and prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Corynebacterium glutamicum is commonly used for the production of glutamic acid, which can then be further modified to obtain the desired derivative . The fermentation process involves optimizing various parameters such as carbon and nitrogen sources, pH, and temperature to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidobenzoyl)glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the acetamidobenzoyl group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Acetamidobenzoyl)glutamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Acetamidobenzoyl)glutamic Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes involved in metabolic processes. The compound’s structure allows it to participate in reactions that modify its functional groups, leading to changes in its activity and interactions .
Comparación Con Compuestos Similares
4-Acetamidobenzoyl)glutamic Acid can be compared with other similar compounds, such as:
N-(4-acetamidobenzoyl)-L-glutamate: A closely related derivative with similar properties.
4-acetamidobenzoylglutamate: Another derivative with slight structural differences.
Pemetrexed: A drug with a similar glutamic acid backbone but different functional groups
Propiedades
Fórmula molecular |
C14H16N2O6 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
2-[(4-acetamidobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C14H16N2O6/c1-8(17)15-10-4-2-9(3-5-10)13(20)16-11(14(21)22)6-7-12(18)19/h2-5,11H,6-7H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22) |
Clave InChI |
MGJNINDWRXYHBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



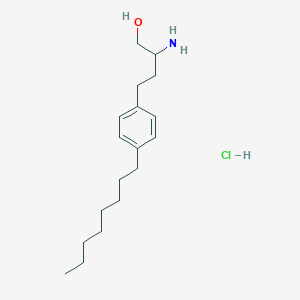


![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
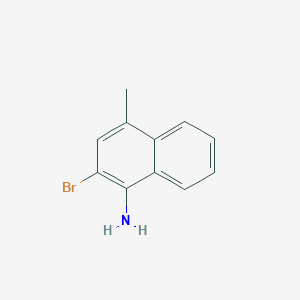
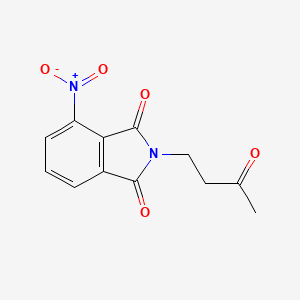
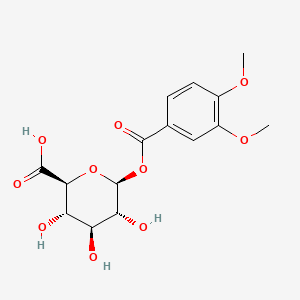

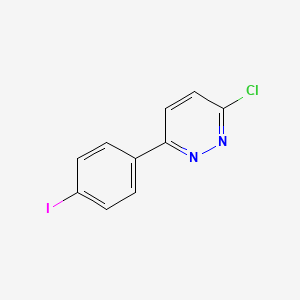
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
